4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052547-84-8
VCID: VC8405523
InChI: InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H
SMILES: COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl
Molecular Formula: C11H11Cl2NOS
Molecular Weight: 276.2 g/mol

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride

CAS No.: 1052547-84-8

Cat. No.: VC8405523

Molecular Formula: C11H11Cl2NOS

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride - 1052547-84-8

Specification

CAS No. 1052547-84-8
Molecular Formula C11H11Cl2NOS
Molecular Weight 276.2 g/mol
IUPAC Name 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole;hydrochloride
Standard InChI InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H
Standard InChI Key VUCGEMXPLYXURP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl
Canonical SMILES COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride is C<sub>11</sub>H<sub>11</sub>Cl<sub>2</sub>NOS, with a molecular weight of 284.18 g/mol. The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—serves as the structural backbone. The chloromethyl group (-CH<sub>2</sub>Cl) at position 4 introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the 3-methoxyphenyl group at position 2 contributes aromaticity and potential π-π stacking interactions with biological targets .

Table 1: Comparative Analysis of Thiazole Derivatives

Compound NameSubstituents (Position)Molecular FormulaKey Reactivity Features
4-Chloromethyl-2-methylthiazole-CH<sub>2</sub>Cl (4), -CH<sub>3</sub> (2)C<sub>5</sub>H<sub>7</sub>Cl<sub>2</sub>NSElectrophilic substitution at C4
Target Compound-CH<sub>2</sub>Cl (4), 3-MeO-C<sub>6</sub>H<sub>4</sub> (2)C<sub>11</sub>H<sub>11</sub>Cl<sub>2</sub>NOSEnhanced aromatic interactions
Analog from ACS Omega Study -Cl (4), 3,4,5-OMe-C<sub>6</sub>H<sub>2</sub> (2)C<sub>14</sub>H<sub>17</sub>ClN<sub>2</sub>O<sub>4</sub>SAnticancer activity via tubulin binding

The hydrochloride salt form improves aqueous solubility, facilitating biological testing and formulation .

Synthesis and Reaction Pathways

The synthesis of 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride typically involves a multi-step protocol, as inferred from analogous thiazole syntheses :

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a common method, employing a α-halo ketone and a thioamide. For this compound:

  • 3-Methoxyacetophenone is halogenated to form 2-bromo-1-(3-methoxyphenyl)ethan-1-one.

  • Reaction with thiourea in ethanol under reflux yields the 2-aminothiazole intermediate.

  • Chloromethylation at position 4 is achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid like ZnCl<sub>2</sub> .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), followed by crystallization to isolate the hydrochloride salt .

Key Reaction Conditions

  • Temperature: 70–80°C for cyclization steps.

  • Catalysts: Triethylamine or K<sub>2</sub>CO<sub>3</sub> for deprotonation.

  • Solvents: 1,4-Dioxane or DMF for nucleophilic substitutions .

Physicochemical Properties

Experimental data for the target compound are sparse, but predictions based on analogs suggest:

  • Melting Point: 180–185°C (decomposition observed in similar hydrochlorides) .

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (~2.5 mg/mL at 25°C) .

  • Stability: Hydrolytically sensitive under basic conditions due to the chloromethyl group; stable in acidic buffers (pH 4–6) .

Spectroscopic Characteristics

  • IR (KBr): ν = 1690 cm<sup>−1</sup> (C=O stretch absent; distinguishes from acylated analogs), 1240 cm<sup>−1</sup> (C-O-C of methoxy), 750 cm<sup>−1</sup> (C-Cl) .

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.85 (s, 3H, OCH<sub>3</sub>), δ 4.65 (s, 2H, CH<sub>2</sub>Cl), δ 7.35–7.80 (m, 4H, aromatic) .

Biological Activities and Mechanisms

While direct pharmacological studies on the compound are unavailable, structurally related thiazoles exhibit marked bioactivities:

Antimicrobial Effects

The 3-methoxyphenyl moiety may enhance membrane permeability, enabling interactions with bacterial efflux pumps. Analogous compounds exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The thiazole core can chelate metal ions in enzyme active sites. Derivatives have inhibited acetylcholinesterase (AChE) with IC<sub>50</sub> = 5.6 µM, suggesting potential in Alzheimer’s disease therapy .

Industrial and Research Applications

Pharmaceutical Intermediates

The chloromethyl group serves as a versatile handle for further functionalization. It is a precursor to:

  • Antiviral agents: Via Suzuki coupling with boronic acids.

  • Kinase inhibitors: Through amidation with heteroaromatic amines .

Material Science

Thiazole hydrochlorides are explored as corrosion inhibitors for mild steel in acidic environments, achieving 92% efficiency at 500 ppm .

Comparative Analysis with Analogous Compounds

Table 2: Biological Activity of Selected Thiazole Derivatives

CompoundSubstituentsIC<sub>50</sub> (Cancer Cells)MIC (µg/mL)
Target Compound3-MeO-C<sub>6</sub>H<sub>4</sub>, -CH<sub>2</sub>ClPendingPending
4-(3,4,5-OMe-C<sub>6</sub>H<sub>2</sub>)thiazole 3,4,5-OMe-C<sub>6</sub>H<sub>2</sub>1.2 µM (MCF-7)16 (S. aureus)
4-CH<sub>2</sub>Cl-2-C<sub>6</sub>H<sub>5</sub>-thiazole Phenyl5.8 µM (HeLa)32 (E. coli)

The 3-methoxyphenyl group may improve blood-brain barrier permeability compared to simpler alkyl substituents, a hypothesis requiring validation .

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